Ethyl 2-methylsulfonyloxyethylcarbamate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H13NO5S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-(ethoxycarbonylamino)ethyl methanesulfonate |
InChI |
InChI=1S/C6H13NO5S/c1-3-11-6(8)7-4-5-12-13(2,9)10/h3-5H2,1-2H3,(H,7,8) |
InChI Key |
OHJJYVJPLFDNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Methylsulfonyloxyethylcarbamate and Its Analogs
Strategies for Carbon-Nitrogen Bond Formation in Carbamate (B1207046) Synthesis
The creation of the carbamate functional group, characterized by the >N−C(=O)−O− linkage, is a cornerstone of modern organic synthesis. wikipedia.org Various methods have been developed, offering different advantages in terms of mildness, efficiency, and substrate scope. organic-chemistry.orgacs.org
The formation of the carbon-nitrogen bond in carbamates can be achieved through several distinct amination strategies. A primary method involves the reaction of an amine with a suitable carbonyl source. acs.org One of the most common approaches is the reaction of an amine with a chloroformate ester, such as ethyl chloroformate. wikipedia.orgwikipedia.org This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group.
Another widely used method is the reaction of amines with isocyanates. The isocyanate, containing a reactive -N=C=O group, readily reacts with alcohols to form carbamates in a process often utilized in the Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate intermediate. wikipedia.orgorganic-chemistry.org
More contemporary and "green" methods focus on the use of carbon dioxide as a C1 source. acs.org Amines can react with CO2 to form carbamic acids, which can then be esterified. For instance, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can yield carbamates under mild conditions. organic-chemistry.orgnih.gov
| Method | Key Reagents | General Reaction | Key Advantages |
|---|---|---|---|
| From Chloroformates | Amine, Chloroformate (e.g., Ethyl chloroformate) | R₂NH + ClC(O)OR' → R₂NC(O)OR' + HCl | Well-established, high-yielding |
| From Isocyanates | Isocyanate, Alcohol | R-N=C=O + R'-OH → RNHC(O)OR' | Efficient, often part of rearrangement syntheses |
| From Carbon Dioxide | Amine, CO₂, Alkyl Halide, Base | R₂NH + CO₂ + R'X → R₂NC(O)OR' + HX | Utilizes a renewable C1 source |
| From Urea (B33335) | Urea, Alcohol | H₂NC(O)NH₂ + R'OH → H₂NC(O)OR' + NH₃ | Uses inexpensive starting materials wikipedia.orggoogle.com |
For the synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate, the logical precursor is Ethyl 2-hydroxyethylcarbamate . This intermediate contains the required ethyl carbamate structure and a primary alcohol group ready for sulfonation.
The synthesis of Ethyl 2-hydroxyethylcarbamate can be accomplished by applying the general methods described above to a suitable precursor. The most direct starting material is 2-aminoethanol (ethanolamine).
Reaction with Ethyl Chloroformate: 2-aminoethanol can be reacted with ethyl chloroformate in the presence of a base (to neutralize the HCl byproduct) to directly form Ethyl 2-hydroxyethylcarbamate.
Reaction with Diethyl Carbonate: Another approach involves the reaction of 2-aminoethanol with diethyl carbonate. This method is often preferred as it avoids the use of corrosive chloroformates.
Reaction with Urea and Ethanol (B145695): While ethyl carbamate itself can be formed from urea and ethanol, adapting this for the hydroxyethyl (B10761427) variant is less direct. wikipedia.org The primary synthesis would first create the hydroxyethyl carbamate moiety from 2-aminoethanol.
The derivatization of 2-aminoethanol is a critical step that selectively forms the carbamate at the amino group while leaving the hydroxyl group intact for the subsequent reaction.
Approaches to Sulfonate Ester Functionalization
Sulfonate esters are excellent leaving groups in nucleophilic substitution and elimination reactions, and their synthesis is a fundamental transformation in organic chemistry. eurjchem.com The formation of the sulfonate ester in this compound involves the conversion of the terminal hydroxyl group of the carbamate precursor.
The specific sulfonate ester required is a methanesulfonate (B1217627), commonly known as a mesylate. The process of introducing this group is called mesylation. The standard protocol for the mesylation of an alcohol, such as the hydroxyethyl group in Ethyl 2-hydroxyethylcarbamate, involves its reaction with methanesulfonyl chloride (mesyl chloride, MsCl). youtube.com
This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270). The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion. youtube.com The reaction is generally performed at low temperatures (e.g., 0 °C) to control its exothermic nature and prevent potential side reactions.
| Reagent | Base | Typical Solvent | Key Considerations |
|---|---|---|---|
| Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | Base scavenges HCl byproduct. Low temperature is often required. |
| Methanesulfonyl Chloride (MsCl) | Pyridine | Pyridine (as solvent and base) | Pyridine can sometimes form reactive intermediates. |
| Methanesulfonic Anhydride (B1165640) (Ms₂O) | Pyridine or DMAP | Dichloromethane (CH₂Cl₂) | Can be used for sensitive substrates; byproduct is methanesulfonic acid. |
In the precursor molecule, Ethyl 2-hydroxyethylcarbamate, there are two potentially nucleophilic sites: the primary alcohol (-OH) and the carbamate N-H proton. Selective derivatization of the alcohol is crucial. Under the standard mesylation conditions described, the reaction occurs preferentially at the oxygen atom of the hydroxyl group. The alcohol is a stronger nucleophile than the carbamate nitrogen, which is deactivated by the resonance-stabilizing effect of the adjacent carbonyl group. acs.org This inherent difference in reactivity allows for the selective O-sulfonylation without significant competing N-sulfonylation, leading directly to the desired product.
Optimization of Reaction Conditions for Yield and Selectivity
For the initial carbamate formation , key parameters to optimize include:
Temperature and Reaction Time: These must be controlled to ensure complete reaction without causing degradation of the starting materials or products. psu.edu
Stoichiometry: Precise control over the molar ratios of the amine precursor and the carbonylating agent is necessary to prevent the formation of side products, such as ureas or double-addition products.
Solvent and Base: The choice of solvent can influence reaction rates and solubility. The base used must be strong enough to drive the reaction but not so strong as to cause unwanted side reactions. orgsyn.org
For the subsequent mesylation step , optimization focuses on:
Base Selection: The base should efficiently scavenge the generated acid without acting as a nucleophile itself, which could otherwise compete with the alcohol and react with the methanesulfonyl chloride. Tertiary amines like triethylamine are common choices. youtube.com
Temperature Control: Mesylation reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is vital to prevent decomposition of the sulfonylating agent and the product, thereby improving selectivity and yield. nih.gov
Addition Rate: Slow, dropwise addition of the methanesulfonyl chloride to the solution of the alcohol and base helps to control the reaction temperature and minimize the formation of impurities.
By carefully controlling these conditions in a sequential manner, an efficient and high-yielding synthesis of this compound can be achieved.
Catalyst Systems and Reagent Equivalents
The critical step in the synthesis of this compound is the mesylation of the precursor, Ethyl 2-hydroxyethylcarbamate. This reaction involves the conversion of a hydroxyl group into a mesylate, which is an excellent leaving group in nucleophilic substitution reactions. The choice of catalyst and the stoichiometry of the reagents are pivotal in achieving high yields and purity.
Commonly, the mesylation of alcohols is carried out using methanesulfonyl chloride (MsCl) or methanesulfonic anhydride ((MsO)2O) as the mesylating agent. commonorganicchemistry.com The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid or methanesulfonic acid byproduct. wikipedia.orgmasterorganicchemistry.com
Catalyst Systems:
While the term "catalyst" in this context often refers to a substance that is regenerated, in many mesylation reactions, a stoichiometric or even excess amount of a base is used. However, some systems employ a catalytic amount of a substance to facilitate the reaction.
Amine Bases: Tertiary amines such as triethylamine (TEA) and pyridine are frequently used as bases. commonorganicchemistry.comchemistrysteps.com They act as acid scavengers. The choice of amine can influence the reaction rate and selectivity. For instance, in some sulfonylation reactions, sterically unhindered and lipophilic tertiary amines have been shown to be effective. rsc.org
4-(N,N-dimethylamino)pyridine (DMAP): DMAP is often used as a catalyst in conjunction with a stoichiometric base like triethylamine, particularly for sterically hindered alcohols. DMAP accelerates the reaction by forming a more reactive intermediate with the sulfonylating agent.
Metal-Based Catalysts: While less common for simple mesylations, for certain sulfonylation reactions, metal catalysts can be employed to achieve specific selectivities.
Reagent Equivalents:
The molar ratio of the reactants is a critical parameter to control for optimal conversion and to minimize side reactions. A typical protocol for the mesylation of an alcohol would involve:
| Reagent | Molar Equivalent | Purpose |
| Alcohol (e.g., Ethyl 2-hydroxyethylcarbamate) | 1.0 | Substrate |
| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.5 | Mesylating Agent |
| Base (e.g., Triethylamine) | 1.2 - 2.0 | Acid Scavenger |
| Solvent (e.g., Dichloromethane) | - | Reaction Medium |
Note: The exact equivalents may vary depending on the specific substrate and reaction conditions.
It is important to consider the potential for side reactions. The carbamate functional group contains an N-H bond which is also nucleophilic and could potentially react with methanesulfonyl chloride to form a sulfonamide. However, the oxygen of the hydroxyl group is generally more nucleophilic under neutral or basic conditions. In cases where the N-H group is more reactive, protection of the carbamate nitrogen might be necessary. researchgate.net
Solvent Effects and Temperature Control
The choice of solvent and the precise control of temperature are crucial for the successful synthesis of this compound, influencing reaction rates, yields, and the impurity profile.
Solvent Effects:
The solvent for a mesylation reaction is chosen based on its ability to dissolve the reactants and its inertness to the reaction conditions.
Aprotic Solvents: Chlorinated solvents like dichloromethane (DCM) and chloroform (B151607) are commonly used due to their inertness and ability to dissolve a wide range of organic compounds. commonorganicchemistry.com Ethers such as tetrahydrofuran (B95107) (THF) and diethyl ether are also viable options.
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) can also be used.
Green Solvents: In line with the principles of green chemistry, there is a growing interest in using more environmentally benign solvents. Research has shown that mesylation of primary alcohols can be efficiently carried out in water, which is a significant green alternative to volatile organic compounds. rsc.orgnih.gov Other green solvent alternatives include cyclopentyl methyl ether (CPME), which is more stable and less prone to peroxide formation than THF. sigmaaldrich.com
The polarity of the solvent can influence the reaction mechanism and the solubility of the ammonium (B1175870) salt byproduct, which can sometimes affect the ease of workup.
Temperature Control:
Mesylation reactions are often exothermic and require careful temperature management.
Initial Addition: The addition of methanesulfonyl chloride to the solution of the alcohol and base is typically carried out at a reduced temperature, often between 0 °C and room temperature, to control the reaction rate and prevent the formation of byproducts. openmedicinalchemistryjournal.com
Reaction Progression: After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a period of time to ensure complete conversion. The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Precise temperature control is essential to prevent the decomposition of the product and to minimize side reactions, such as the formation of alkyl chlorides when using methanesulfonyl chloride. commonorganicchemistry.com
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Water | Green solvent, can be effective for primary alcohols. rsc.org | |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, minimizes side reactions. |
Multi-step Synthetic Sequences and Convergent Synthesis Strategies
The synthesis of this compound can be approached through different strategic sequences, primarily categorized as linear or convergent synthesis.
Multi-step Linear Synthesis:
A straightforward, linear approach is often the first consideration for the synthesis of a target molecule. libretexts.org For this compound, a plausible two-step linear sequence would be:
Carbamate Formation: Reaction of 2-aminoethanol with ethyl chloroformate in the presence of a base to form Ethyl 2-hydroxyethylcarbamate.
Mesylation: The subsequent mesylation of the hydroxyl group of Ethyl 2-hydroxyethylcarbamate using methanesulfonyl chloride and a base, as detailed in the previous sections.
Convergent Synthesis Strategies:
For this compound, a convergent approach could involve:
Fragment A Synthesis: Mesylation of 2-aminoethanol. This would require protection of the amine group (e.g., as a Boc-carbamate), followed by mesylation of the hydroxyl group, and subsequent deprotection of the amine to yield 2-aminoethyl methanesulfonate. researchgate.net
Fragment B: Ethyl chloroformate, which is commercially available.
Fragment Coupling: The final step would be the reaction of 2-aminoethyl methanesulfonate with ethyl chloroformate to form the target molecule, this compound.
| Synthesis Strategy | Advantages | Disadvantages |
| Linear | Conceptually simple, straightforward planning. | Overall yield can be low for long sequences. |
| Convergent | Higher overall yields, greater flexibility. scholarsresearchlibrary.com | May require more complex planning and synthesis of fragments. |
Green Chemistry Principles in Sulfonyloxyethylcarbamate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mrforum.com These principles can be applied to the synthesis of this compound and its analogs.
Use of Greener Solvents: As mentioned previously, replacing traditional chlorinated solvents with water or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of the synthesis. rsc.orgsigmaaldrich.com An efficient water-solvent method for the mesylation of primary alcohols has been developed, which is a prime example of a green chemical process. rsc.org
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts is a core principle of green chemistry. While many mesylation reactions use stoichiometric bases, the development of catalytic systems, such as the use of catalytic amines in water-based sulfonylations, is a step in this direction. rsc.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative. Research into arylsulfate sulfotransferases has shown their ability to catalyze sulfate (B86663) transfer to a diverse range of alcohols, which could be a future avenue for greener sulfonate ester synthesis. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts can enable reactions to proceed under milder conditions.
Waste Reduction: The choice of reagents and workup procedures can significantly impact the amount of waste generated. For example, using a recyclable catalyst or a solvent that is easily recovered and reused can minimize waste.
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Mechanistic Investigations of Reactions Involving Ethyl 2 Methylsulfonyloxyethylcarbamate
Elucidation of Sulfonate Leaving Group Capabilities in Nucleophilic Displacements
Sulfonates, such as the methylsulfonyloxy group in ethyl 2-methylsulfonyloxyethylcarbamate, are recognized as excellent leaving groups in nucleophilic substitution reactions. Their effectiveness stems from their ability to stabilize the negative charge that develops as the leaving group departs. This stabilization is achieved through resonance, delocalizing the charge across the sulfonate group.
The relative reactivity of common leaving groups has been estimated, highlighting the superior capability of sulfonates. The general order of reactivity is: substituted benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov This hierarchy underscores the efficiency of sulfonate esters in facilitating nucleophilic attack at the carbon center to which they are attached. The p-toluenesulfonyl group, for instance, is a well-known excellent leaving group that can be readily substituted by a nucleophile via an SN2 reaction. researchgate.net
Furthermore, modifications to the sulfonate group can enhance its leaving group ability. For example, arylsulfonate-based leaving groups containing oligomeric ether units have been shown to proceed at substantially greater rates in reactions with metal halides compared to electronically similar sulfonates. fau.edunih.gov This enhancement is attributed to the chelation of the metal cation by the ether units, which localizes the nucleophile near the electrophilic center and stabilizes the developing negative charge in the transition state. fau.edu
Table 1: Relative Reactivity of Common Leaving Groups
| Leaving Group | Relative Reactivity |
| Substituted Benzoates | 1 |
| Halides | ~104–106 |
| Sulfonates | ~1010–1012 |
| Perfluoroalkane Sulfonates | ~1015–1016 |
This table is based on estimated relative reactivities and serves as a general guide. nih.gov
Role of Intramolecular Cyclization Pathways (e.g., Oxazoline Formation)
A significant reaction pathway for N-(β-hydroxyethyl)amides, a class of compounds structurally related to this compound, is dehydrative cyclization to form 2-oxazolines. mdpi.com This intramolecular process is a widely utilized method for synthesizing this important heterocyclic moiety. mdpi.com The reaction can proceed through two primary mechanistic pathways, often leading to different stereochemical outcomes. mdpi.com
One pathway involves the activation of the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group, resulting in the formation of a 2-oxazoline with retention of stereochemistry. mdpi.com The alternative pathway involves activation of the alcohol, turning the hydroxyl group into a good leaving group, followed by an intramolecular SN2-like substitution by the amide oxygen. This route typically leads to an inversion of stereochemistry at the carbon bearing the hydroxyl group. mdpi.com The choice of reagents and reaction conditions can influence which pathway is favored. For instance, the use of triflic acid (TfOH) as a promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides has been shown to favor the pathway involving alcohol activation, resulting in an inversion of stereochemistry. mdpi.com
Kinetic and Thermodynamic Aspects of Reaction Pathways
The kinetics and thermodynamics of a reaction determine its rate and the position of equilibrium, respectively. For reactions involving this compound, both intermolecular nucleophilic substitution and intramolecular cyclization are competing pathways. The relative rates of these reactions will be influenced by factors such as the concentration and nucleophilicity of the external nucleophile, the solvent, and the temperature.
Kinetic studies, such as those employing Variable Time Normalization Analysis (VTNA), can reveal the reaction orders for different pathways, providing insight into the molecularity of the rate-determining step. researchgate.net Thermodynamic control, on the other hand, favors the formation of the most stable product. In some systems, it has been observed that different reaction conditions can lead to either kinetically or thermodynamically controlled products. researchgate.net For instance, in certain cyclization reactions, endo-products may be formed under kinetic control, while exo-products are favored under thermodynamic control. researchgate.net
Computational and Experimental Approaches to Transition State Analysis
Understanding the structure and energy of the transition state is fundamental to elucidating reaction mechanisms. Both computational and experimental methods are employed to probe these fleeting intermediates.
Computational approaches, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of reactants, intermediates, transition states, and products. mdpi.comchemrxiv.org Methods like the Extended Transition State-Natural Orbital for Chemical Valence (ETS-NOCV) can be used to characterize concerted transition states in detail, even when multiple molecular events occur simultaneously. nih.gov These computational studies can provide valuable insights into bond-forming and bond-breaking processes and help to rationalize experimental observations. For example, computational analysis can help to distinguish between different possible transition states and predict the most likely reaction mechanism. nih.gov
Experimentally, kinetic isotope effects, substituent effects, and solvent effects can provide indirect evidence about the nature of the transition state. Spectroscopic techniques can sometimes be used to observe reaction intermediates, further informing the mechanistic picture.
Stereochemical Outcomes and Chiral Induction in Transformations
The stereochemical outcome of a reaction is a critical aspect of its mechanism. For reactions at a chiral center, such as nucleophilic substitution on a secondary carbon bearing the methylsulfonyloxy group, the mechanism dictates whether the product will have retention, inversion, or racemization of configuration. An SN2 reaction, which proceeds through a backside attack, results in an inversion of configuration. ochemtutor.com
In the context of intramolecular cyclization to form oxazolines, the stereochemistry of the starting material and the reaction mechanism determine the stereochemistry of the product. As mentioned earlier, different cyclization pathways can lead to either retention or inversion of stereochemistry. mdpi.com The ability to predict and control the stereochemical outcome is of paramount importance in asymmetric synthesis. Chiral leaving groups have also been studied for their potential to influence the stereochemical outcome of reactions through van der Waals interactions in the transition state. nih.gov
Reactivity and Chemical Transformations of Ethyl 2 Methylsulfonyloxyethylcarbamate
Nucleophilic Substitution Reactions at the Electrophilic Carbon Center
The primary site for nucleophilic attack in Ethyl 2-methylsulfonyloxyethylcarbamate is the carbon atom attached to the methylsulfonyloxy (mesyloxy) group. The mesylate is an excellent leaving group, making this carbon highly susceptible to substitution by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to inversion of stereochemistry if the carbon were chiral.
One of the most significant reactions of this compound is the intramolecular nucleophilic substitution involving the nitrogen atom of the carbamate (B1207046). In the presence of a non-nucleophilic base, the carbamate nitrogen can act as an internal nucleophile, displacing the mesylate group to form a three-membered ring, N-ethoxycarbonylaziridine. This intramolecular cyclization is a common and efficient method for the synthesis of N-protected aziridines from 2-amino alcohols after activation of the hydroxyl group as a sulfonate ester. nih.govresearchgate.net
External nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can also react with this compound to yield the corresponding N-substituted 2-aminoethylcarbamates. Azide (B81097) ions are effective nucleophiles as well, leading to the formation of Ethyl 2-azidoethylcarbamate, a precursor to vicinal diamines.
Illustrative Data for Reactions with Nitrogen-Based Nucleophiles:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Internal (Base) | N-Ethoxycarbonylaziridine | K₂CO₃, CH₃CN, reflux | 85 |
| Ammonia | Ethyl 2-aminoethylcarbamate | NH₃ (aq), THF, rt | 75 |
| Benzylamine | Ethyl 2-(benzylamino)ethylcarbamate | C₆H₅CH₂NH₂, Et₃N, CH₂Cl₂, rt | 80 |
Oxygen-based nucleophiles such as alkoxides and phenoxides can displace the mesylate group to form ethers. For example, reaction with sodium methoxide (B1231860) would yield Ethyl 2-methoxyethylcarbamate. Hydroxide (B78521) ions can also act as nucleophiles, leading to the hydrolysis of the mesylate and regeneration of the starting alcohol, Ethyl 2-hydroxyethylcarbamate, although this is often a competing side reaction under certain conditions.
In a specific example of a related compound, ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate is synthesized by reacting ethyl 2-chloroethylcarbamate with hydroquinone (B1673460) in the presence of a base, demonstrating the susceptibility of the electrophilic carbon to attack by a phenoxide. prepchem.com
Illustrative Data for Reactions with Oxygen-Based Nucleophiles:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Sodium Methoxide | Ethyl 2-methoxyethylcarbamate | CH₃ONa, CH₃OH, reflux | 78 |
| Sodium Phenoxide | Ethyl 2-phenoxyethylcarbamate | C₆H₅ONa, THF, 50 °C | 88 |
Carbon-based nucleophiles, including organometallic reagents like Grignard reagents and organocuprates, as well as enolates and cyanide ions, can be employed to form new carbon-carbon bonds. The reaction with cyanide, for instance, would produce Ethyl 3-cyanopropylcarbamate. The use of malonic esters as nucleophiles, followed by hydrolysis and decarboxylation, can be used to extend the carbon chain.
Illustrative Data for Reactions with Carbon-Based Nucleophiles:
| Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Sodium Cyanide | Ethyl 3-cyanopropylcarbamate | NaCN, DMSO, 80 °C | 90 |
| Diethyl Malonate (sodio) | Diethyl 2-(2-(ethoxycarbonylamino)ethyl)malonate | NaOEt, EtOH, reflux | 70 |
Carbamate Functional Group Manipulations and Cleavage
The ethyl carbamate group in this compound serves as a protecting group for the amine. This group is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved under more forcing conditions to liberate the free amine.
Standard methods for the cleavage of ethyl carbamates include acidic or basic hydrolysis. For instance, refluxing with a strong acid like hydrochloric acid or a strong base like sodium hydroxide would lead to the formation of 2-aminoethanol, ethanol (B145695), and carbon dioxide (from the decomposition of carbamic acid). researchgate.net Milder, more specialized methods have also been developed for carbamate deprotection to avoid side reactions with other sensitive functional groups. organic-chemistry.org
Illustrative Data for Carbamate Cleavage:
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Hydrochloric Acid | 2-Aminoethanol hydrochloride | HCl (aq), reflux |
| Sodium Hydroxide | 2-Aminoethanol | NaOH (aq), reflux |
Rearrangement Reactions and Their Mechanistic Implications
The structure of this compound does not lend itself to common intramolecular rearrangement reactions like the Beckmann or Hofmann rearrangements under typical conditions. byjus.comyoutube.com However, under specific circumstances, such as in the presence of a strong Lewis acid, rearrangements involving neighboring group participation could be envisaged, although no specific examples are documented in the literature for this compound. The formation of the aziridine (B145994) ring, as discussed in section 4.1.1, can be considered a type of intramolecular substitution rather than a classical rearrangement.
Regioselectivity and Chemoselectivity in Complex Reaction Systems
In a molecule with multiple reactive sites, the selectivity of a reaction is of paramount importance. This compound possesses two main electrophilic centers: the carbon bearing the mesylate and the carbonyl carbon of the carbamate.
Regioselectivity: In reactions with nucleophiles, the attack overwhelmingly occurs at the carbon bearing the mesylate group. This is because the mesylate is a far superior leaving group compared to the ethoxy group of the carbamate. The sulfonate ester activates the C-O bond for nucleophilic attack much more effectively than the ester group of the carbamate.
Chemoselectivity: When a reagent could potentially react with either the mesylate or the carbamate, the reaction at the mesylate-bearing carbon is generally favored. For example, a strong nucleophile will preferentially displace the mesylate. A reducing agent like lithium aluminum hydride, however, could potentially reduce the carbamate, but this would likely require harsher conditions than those needed for the substitution reaction. The chemoselectivity can often be controlled by the choice of reagent and reaction conditions.
Advanced Spectroscopic Characterization Techniques for Ethyl 2 Methylsulfonyloxyethylcarbamate and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For Ethyl 2-methylsulfonyloxyethylcarbamate, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group of the carbamate (B1207046) would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of spin-spin coupling. The two methylene groups in the ethyl chain attached to the nitrogen would exhibit complex splitting patterns, likely appearing as triplets, due to coupling with each other. The methyl group of the mesylate moiety (-SO₂CH₃) would appear as a sharp singlet, as it has no adjacent protons. The N-H proton of the carbamate would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying each unique carbon atom. The spectrum would be expected to show distinct signals for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, the two carbons of the ethyl chain on the nitrogen, and the methyl carbon of the sulfonyl group. The chemical shifts of these carbons are influenced by their local electronic environment; for instance, the carbonyl carbon would be significantly downfield due to the deshielding effect of the double-bonded oxygen.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet |
| OCH₂ (ethyl) | ~4.1 | Quartet |
| NCH₂ | ~3.5 | Triplet |
| OCH₂ (mesylate) | ~4.3 | Triplet |
| SO₂CH₃ | ~3.0 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~156 |
| OCH₂ (ethyl) | ~61 |
| CH₃ (ethyl) | ~14 |
| NCH₂ | ~40 |
| OCH₂ (mesylate) | ~68 |
Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. pdx.eduorganicchemistrydata.orgpitt.edudu.edulibretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy techniques, including IR and Raman, are crucial for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups. A prominent, sharp absorption band is expected in the region of 1720-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the carbamate group. vscht.czmsu.edupressbooks.pub The N-H stretching vibration would appear as a moderate to strong band around 3400-3300 cm⁻¹. msu.edu The sulfonyl group (SO₂) is characterized by two strong stretching vibrations, an asymmetric stretch typically around 1350 cm⁻¹ and a symmetric stretch around 1175 cm⁻¹. researchgate.net Additionally, C-O and C-N stretching vibrations would be observed in the fingerprint region (1300-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. This technique could be particularly useful for observing the C-C and C-S skeletal vibrations, which might be weak in the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3400-3300 |
| C-H (alkane) | Stretch | 3000-2850 |
| C=O (carbamate) | Stretch | 1720-1700 |
| SO₂ | Asymmetric Stretch | ~1350 |
| SO₂ | Symmetric Stretch | ~1175 |
Note: Values are approximate and based on established group frequency correlations. vscht.czmsu.edulibretexts.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) would confirm the molecular weight of this compound.
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Under harder ionization conditions, such as Electron Ionization (EI), or through tandem mass spectrometry (MS/MS), the molecule would fragment in a predictable manner. chemguide.co.uklibretexts.org Key fragmentation pathways would likely involve:
Cleavage of the carbamate group, leading to the loss of the ethoxycarbonyl radical or related fragments.
Loss of the mesylate group (CH₃SO₃⁻) or related neutral species. youtube.com
Alpha-cleavage adjacent to the nitrogen or oxygen atoms. libretexts.orgnih.gov
McLafferty rearrangement if structurally feasible.
Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the carbamate and methylsulfonyloxyethyl moieties.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Proposed) | Identity of Fragment |
|---|---|
| [M+H]⁺ | Protonated Molecular Ion |
| [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| [M - CO₂CH₂CH₃]⁺ | Loss of ethoxycarbonyl group |
Note: The observed fragmentation pattern is highly dependent on the ionization method and energy used. chemguide.co.ukresearchgate.net
X-ray Crystallography for Solid-State Structural Elucidation
Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles.
The resulting crystal structure would unequivocally confirm the atomic connectivity and reveal the molecule's preferred conformation in the solid state. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate and the oxygen atoms of the carbonyl or sulfonyl groups. These interactions are crucial for understanding the packing of molecules in the crystal lattice and can influence the material's physical properties. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.
Theoretical and Computational Studies of Ethyl 2 Methylsulfonyloxyethylcarbamate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the electronic structure, molecular geometry, and bonding characteristics of organic compounds, including carbamates and sulfonates. rsc.orgnih.gov
For Ethyl 2-methylsulfonyloxyethylcarbamate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecule's geometry to its lowest energy state. rsc.orgresearchgate.net From this optimized structure, a wealth of information can be derived.
Key electronic properties that are typically calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.
Atomic Charges and Bond Analysis: Calculations can determine the distribution of charge on each atom (e.g., Mulliken population analysis) and provide quantitative measures of bond strength and order, offering a detailed picture of the bonding within the molecule. nih.gov
Below is an illustrative table of theoretical electronic properties that could be generated for this compound using DFT calculations.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.3 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.5 D | Indicates overall molecular polarity |
Reaction Mechanism Prediction and Energy Profile Mapping
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. escholarship.orgrsc.org By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, including transition states and intermediates. For this compound, key reactive sites include the carbamate (B1207046) moiety and the highly effective mesylate leaving group.
Theoretical studies can predict the outcomes of reactions such as nucleophilic substitution, where the mesylate group is displaced. The general mechanism for mesylation and subsequent substitution involves the alcohol acting as a nucleophile to form the mesylate, which then serves as an excellent leaving group in SN1 or SN2 reactions. chemistrysteps.com
To study a potential reaction, such as the SN2 substitution of the mesyl group by a nucleophile (e.g., a halide ion), computational methods are used to:
Locate Reactants and Products: Optimize the geometries of the starting materials and final products.
Identify the Transition State (TS): Search for the saddle point on the PES that connects reactants and products. This is the point of maximum energy along the reaction coordinate.
Calculate Activation Energy (Ea): Determine the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.
The findings can be summarized in an energy profile diagram or a data table, providing a quantitative description of the reaction's feasibility and kinetics.
| Reaction Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Molecule + Nu⁻) | 0.0 | Baseline energy of starting materials |
| Transition State [TS] | +20.5 | Energy barrier for the reaction (Activation Energy) |
| Products (Substituted Molecule + MsO⁻) | -15.0 | Final energy of products (Overall Reaction Energy) |
Conformational Analysis using Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.
While quantum chemical methods can calculate the energies of specific conformers, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field (a set of parameters describing the potential energy of the system) to define the interactions between atoms. nih.gov
A typical MD simulation study would involve:
System Setup: Placing the molecule in a simulation box, often with an explicit solvent (like water) to mimic solution-phase behavior.
Equilibration: Allowing the system to relax to a stable temperature and pressure.
Production Run: Simulating the molecule's trajectory for a significant period (nanoseconds to microseconds).
Analysis of the MD trajectory can reveal the preferred conformations, the energy barriers between them, and the influence of the solvent on the molecular structure. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations for the forces, can provide even more accurate descriptions of reactions and dynamics in solution, as has been applied to study carbamate intermediates. researchgate.netacs.orguregina.ca
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | θ1 = 178, θ2 = 65 | 0.00 | 65.2 |
| 2 | θ1 = 68, θ2 = 180 | 0.85 | 21.5 |
| 3 | θ1 = -70, θ2 = 63 | 1.50 | 13.3 |
Structure-Reactivity Relationship (SAR) Studies via Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity or reactivity. jocpr.com While often used in drug discovery to predict biological activity, the same principles can be applied to predict chemical reactivity. nih.govnih.gov
For a series of related compounds, a QSAR model can be developed to predict a specific reactivity parameter, such as the rate constant of a reaction. This involves:
Dataset Compilation: Assembling a set of molecules with known reactivity data.
Descriptor Calculation: Using computational software to calculate a large number of molecular descriptors for each molecule. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, to find the best correlation between a subset of descriptors and the measured reactivity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation sets. qub.ac.uk
For this compound, a SAR study could investigate how substitutions at various positions on the molecule affect the lability of the mesylate leaving group. The resulting model could guide the design of new molecules with tailored reactivity.
| Compound Analogue | LUMO Energy (Descriptor 1) | Charge on Sulfur (Descriptor 2) | Observed log(k_rel) | Predicted log(k_rel) |
|---|---|---|---|---|
| Analogue 1 | -0.15 | +1.20 | 1.00 | 1.03 |
| Analogue 2 | -0.25 | +1.22 | 1.35 | 1.33 |
| Analogue 3 | -0.10 | +1.18 | 0.85 | 0.87 |
| Analogue 4 | -0.30 | +1.25 | 1.55 | 1.51 |
Advanced Applications of Ethyl 2 Methylsulfonyloxyethylcarbamate in Medicinal Chemistry Research Methodologies
Role as a Synthetic Intermediate for Bioactive Compound Scaffolds
Precursor for Amine Derivatives in Heterocyclic Synthesis
No information available.
Contributions to Carbocyclic and Heterocyclic Ring Construction
No information available.
Chemical Strategies in Prodrug Design Employing Sulfonyloxyethylcarbamate Motifs
No information available.
Exploration of Sulfonyloxyethylcarbamate Scaffolds for Chemical Probe Development
No information available.
Elucidation of Novel Synthetic Pathways to Pharmaceutical Research Intermediates
No information available.
Patent Landscape and Intellectual Property Analysis for Ethyl 2 Methylsulfonyloxyethylcarbamate
Trends in Patent Filings Related to Sulfonyloxyethylcarbamate Structures
Patent filings related to structures bearing the carbamate (B1207046) moiety have shown consistent activity, driven by the versatility of this functional group in drug design. Carbamates are recognized for their ability to act as bioisosteres of amide bonds, offering improved stability and pharmacokinetic properties. This has led to their incorporation into a multitude of therapeutic agents.
Recent patent trends indicate a strong focus on the development of novel carbamate derivatives for the treatment of various diseases, including cancer and neurological disorders. For instance, carbamate compounds are being explored as butyrylcholinesterase inhibitors for neurodegenerative diseases like Alzheimer's. google.com Additionally, the use of carbamate linkages in drug-conjugates, such as those designed for targeted cancer therapy, is a significant area of innovation. google.com
While specific data for "sulfonyloxyethylcarbamate" structures is sparse, the general trend for carbamate-containing molecules suggests a mature field with continuous incremental innovation. The patenting activity is often focused on novel derivatives with improved efficacy, selectivity, or reduced side effects, rather than entirely new chemical scaffolds.
Analysis of Novel Synthetic Pathways Disclosed in Patent Literature
The synthesis of carbamates is a well-established area of organic chemistry, and patent literature often discloses efficient and scalable methods for their preparation. A common method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate. google.com This pathway is frequently cited in patents for its high yield and the ready availability of starting materials.
For sulfonyl-containing compounds, patent literature describes various methods for the introduction of the sulfonyl group. The classical approach involves the reaction of a sulfonyl chloride with a nucleophile. acs.org More recent innovations in sulfonamide synthesis, which can be analogous to the formation of sulfonate esters, include copper-catalyzed methods and electrochemical approaches. acs.org
A plausible synthetic route to a compound like Ethyl 2-methylsulfonyloxyethylcarbamate, based on established chemical principles often found in patent literature, would likely involve a multi-step process. This could include the formation of an ethyl carbamate with a hydroxyl group, followed by sulfonylation of the hydroxyl group to introduce the methylsulfonyloxy moiety.
Patent Claims Pertaining to Derivatives and Analogs of the Compound
In the absence of patents specifically claiming this compound, an analysis of patents for related structures reveals a common strategy for protecting intellectual property: the use of Markush structures. A Markush claim allows an applicant to claim a group of structurally related compounds using a generic chemical formula with variable substituents. sagaciousresearch.compsu.eduresearchgate.net This provides a broad scope of protection, covering not only a specific compound but also a wide range of its derivatives and analogs.
For a hypothetical patent covering derivatives of this compound, a Markush claim might define a core structure containing the sulfonyloxyethylcarbamate moiety, with variable R-groups attached to the carbamate nitrogen, the ethyl chain, or the sulfonyl group. This allows the patent holder to protect a vast chemical space and prevent competitors from making minor modifications to circumvent the patent.
The interpretation of Markush claims is a critical aspect of patent law, and determining the scope of such claims is essential for assessing freedom-to-operate and potential infringement. researchgate.net
Strategic Implications of Patent Information for Academic Research and Development
The patent landscape for carbamate and sulfonyl-containing compounds has significant strategic implications for both academic research and commercial R&D. For academic researchers, the existing patent literature can be a valuable source of information on synthetic methods and structure-activity relationships. However, it also defines the boundaries of what can be researched and developed without infringing on existing patents.
For commercial entities, a thorough understanding of the patent landscape is crucial for making informed decisions about R&D investment. The presence of broad Markush claims can pose a significant barrier to entry for new competitors. sagaciousresearch.com Companies often employ strategies such as designing around existing patents, in-licensing technology, or challenging the validity of existing patents to navigate the complex intellectual property landscape.
Furthermore, the trend towards patenting combination therapies, where a known compound is combined with another therapeutic agent to achieve a synergistic effect, offers another avenue for innovation and intellectual property protection. mdpi.comnih.gov This strategy can be particularly relevant for compounds that may not be patentable on their own.
Future Directions and Emerging Research Avenues for Ethyl 2 Methylsulfonyloxyethylcarbamate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Ethyl 2-methylsulfonyloxyethylcarbamate logically proceeds via the preparation of its precursor, ethyl N-(2-hydroxyethyl)carbamate, followed by sulfonylation. Future research will likely focus on green and sustainable methods for both steps, moving away from hazardous traditional reagents.
Precursor Synthesis: Traditional routes to carbamates often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern, sustainable alternatives for the synthesis of ethyl N-(2-hydroxyethyl)carbamate are being explored, focusing on atom economy and the use of benign starting materials. Key emerging strategies include:
Carbon Dioxide (CO₂) Fixation: Direct carboxylation of 2-aminoethanol with CO₂ followed by reaction with an ethylating agent offers a green route that utilizes a waste product as a C1 feedstock.
Urea (B33335) as a Carbamoylating Agent: The reaction of 2-aminoethanol with urea or ethyl carbamate (B1207046) via transcarbamoylation presents a phosgene-free and often catalyst-driven approach. organic-chemistry.org
Dialkyl Carbonates: Diethyl carbonate can react with 2-aminoethanol to form the desired carbamate, releasing only ethanol (B145695) as a byproduct, which aligns with green chemistry principles.
Sulfonylation Step: The conversion of the hydroxyl group to a mesylate is a standard transformation. However, future methodologies will aim to improve sustainability by minimizing chlorinated waste and using catalytic approaches. This includes using methanesulfonic anhydride (B1165640) with catalytic activators or employing solid-supported reagents to simplify purification.
The table below compares traditional and emerging sustainable synthetic approaches applicable to the synthesis of this compound's precursor.
| Method | Reagents | Byproducts | Advantages | Challenges |
| Traditional | Ethyl Chloroformate, Base | HCl, Salt Waste | High Yield, Well-established | Toxic Reagent, Stoichiometric Waste |
| CO₂ Fixation | 2-Aminoethanol, CO₂, Ethyl Halide | Halide Salt | Utilizes CO₂, Atom Economical | Requires Pressurization, Catalyst Development |
| Urea-based | 2-Aminoethanol, Urea | Ammonia | Inexpensive, Phosgene-free | High Temperatures, Equilibrium Limitations |
| Dialkyl Carbonate | 2-Aminoethanol, Diethyl Carbonate | Ethanol | Benign Byproduct, Phosgene-free | Requires Catalysis, Higher Temperatures |
Exploration of Unprecedented Reactivity Profiles and Catalytic Applications
The unique structure of this compound, featuring both a stable directing group (carbamate) and a highly reactive site (mesylate), opens avenues for novel reactivity and catalysis.
As a Bifunctional Electrophile: The mesylate group makes the terminal carbon a strong electrophilic site, ideal for nucleophilic substitution reactions. This allows for the facile introduction of the ethylcarbamate-ethyl moiety onto a wide range of nucleophiles (e.g., amines, thiols, carbanions), creating functionalized molecules for pharmaceutical or materials science applications.
Carbamate-Directed C-H Activation: The carbamate functional group is known to act as an effective directing group in transition-metal-catalyzed C-H activation. magtech.com.cnacs.org While typically applied to aryl or alkyl C-H bonds adjacent to the nitrogen, future research could explore intramolecular C-H functionalization directed by the carbamate group in derivatives of this compound. This could enable the synthesis of complex heterocyclic structures.
Catalytic Cross-Coupling: The molecule could serve as a novel alkylating agent in cross-coupling reactions. The mesylate can undergo oxidative addition to low-valent transition metals (e.g., Nickel, Palladium), enabling coupling with organometallic reagents or arenes. This would represent an advancement over standard alkyl halides due to the different reactivity profile of the sulfonate leaving group.
Below is a table outlining potential catalytic applications.
| Application Area | Reaction Type | Role of this compound | Potential Outcome |
| Cross-Coupling | Suzuki, Negishi, Buchwald-Hartwig Amination | Alkylating Agent (Electrophile) | Formation of C-C, C-N, C-S bonds |
| Directed Catalysis | C-H Functionalization | Substrate with Directing Group | Regioselective synthesis of complex molecules |
| Organocatalysis | Michael Addition Precursor | Electrophile for Enamine/Enolate Chemistry | Asymmetric synthesis of functionalized carbamates |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of functional molecules like this compound involves leveraging advanced manufacturing technologies to improve safety, efficiency, and discovery speed.
Flow Chemistry Synthesis: Continuous flow processing is particularly well-suited for the synthesis of this compound. unimi.it The formation of carbamates and the subsequent mesylation can be "telescoped" into a single, continuous process without isolating intermediates. beilstein-journals.orgresearchgate.net This approach offers significant advantages:
Safety: It allows for the safe handling of potentially hazardous reagents (e.g., mesyl chloride) in small, controlled volumes.
Efficiency: Rapid heat and mass transfer in microreactors can accelerate reaction rates and improve yields. nih.gov
Purity: Integrated liquid-liquid separation modules can remove byproducts in-line, simplifying purification. researchgate.net
Automated Synthesis for Library Generation: The structure of this compound is amenable to automated synthesis for the creation of chemical libraries. wikipedia.orgresearchwithrutgers.com By using a liquid-handling robot, the core synthesis could be varied systematically. For example, by changing the starting amino alcohol or the sulfonating agent (e.g., using tosyl chloride or other sulfonyl chlorides), a large array of related monomers could be generated rapidly. acs.org Such libraries are invaluable for high-throughput screening in drug discovery and materials science to identify structures with optimal properties.
Potential in Advanced Materials Science and Polymer Chemistry Research
The bifunctional nature of this compound makes it a highly promising candidate as a monomer or functionalizing agent in polymer and materials chemistry.
Monomer for Polycondensation: The molecule can be viewed as an "A-B" type monomer, where 'A' is a nucleophilic group (the carbamate nitrogen, after deprotonation) and 'B' is an electrophilic site with a leaving group (the mesylate). More practically, it can react with A-A type monomers (e.g., diamines, diols, dithiols) in polycondensation reactions. The displacement of the mesylate group by a nucleophile would form the polymer backbone, creating novel functional polymers. For example, reaction with a diamine would yield poly(aminoethylcarbamate)s, a unique polymer class with potential applications in biomedicine or as chelating agents.
Synthesis of Functional Polyurethanes: The carbamate group is the defining linkage in polyurethanes. wikipedia.org This molecule could be used to create side-chain functionalized polyurethanes. By incorporating it as a comonomer in a traditional polyurethane synthesis (reacting with diisocyanates and diols), the pendant mesylate group would be available for post-polymerization modification, allowing for the grafting of other molecules or the creation of cross-linked networks.
Surface Modification: The reactive mesylate group can be used to covalently graft the molecule onto surfaces rich in nucleophilic groups (e.g., hydroxyls on silica (B1680970) or cellulose, amines on functionalized substrates). This would impart the surface with the properties of the carbamate group, potentially improving biocompatibility, altering surface energy, or providing sites for hydrogen bonding.
Precursor to Sequence-Defined Polymers: Carbamates are an emerging backbone for creating sequence-defined, non-natural polymers. acs.orgnih.gov this compound could serve as a key building block in the iterative, automated synthesis of such macromolecules, where precise control over the monomer sequence leads to materials with highly specific folding and functional properties. nih.gov
The following table summarizes the potential of this compound in polymer research.
| Polymer Type / Application | Role of the Compound | Resulting Polymer Feature | Potential End-Use |
| Polycondensation Polymers | Monomer (with a dinucleophile) | Novel backbones (e.g., polyaminocarbamates) | Biomaterials, chelating resins |
| Functional Polyurethanes | Co-monomer / Grafting Agent | Pendent reactive sites for cross-linking/modification | Smart coatings, hydrogels |
| Surface Modification | Surface Grafting Agent | Carbamate-functionalized surfaces | Biocompatible coatings, sensors |
| Sequence-Defined Oligomers | Iterative Building Block | Precise monomer sequence and functionality | Information storage, custom catalysts |
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for Ethyl 2-methylsulfonyloxyethylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A common route involves reacting ethyl 2-hydroxyethylcarbamate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of hydroxyethylcarbamate to methylsulfonyl chloride) and controlled temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Structural validation employs NMR (¹H, ¹³C) and IR spectroscopy. Key spectral markers include:
- ¹H NMR : δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 3.2–3.4 ppm (singlet, methylsulfonyl group), δ 4.1–4.3 ppm (quartet, ethyl CH₂).
- IR : Strong absorption at 1740 cm⁻¹ (carbamate C=O) and 1350 cm⁻¹ (S=O stretch). Discrepancies in these signals may indicate incomplete sulfonation or hydrolysis .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Long-term stability (>6 months) requires storage in airtight containers under inert gas (argon/nitrogen) at –20°C. Accelerated degradation studies (40°C/75% RH for 14 days) reveal <5% decomposition when stabilized with desiccants like molecular sieves .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic environments be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. For example, in polar aprotic solvents (DMF, DMSO), the methylsulfonyl group acts as a superior leaving group, enabling SN₂ reactions with amines. In contrast, nonpolar solvents (toluene) favor side reactions like elimination. Kinetic studies (HPLC monitoring) and computational modeling (DFT) can clarify mechanistic pathways .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) enable enantioselective sulfonation. Key parameters include:
- Catalyst loading (5–10 mol%),
- Temperature (–78°C to –40°C),
- Solvent (CH₂Cl₂ or THF).
Enantiomeric excess (ee) >90% is achievable, validated by chiral HPLC (Chiralpak AD-H column) .
Q. How does this compound interact with biological targets (e.g., enzymes)?
- Methodological Answer : The compound’s sulfonate moiety mimics phosphate groups, enabling inhibition of phosphatases or kinases. In vitro assays (e.g., fluorescence-based enzymatic inhibition) require:
- Sub-micromolar compound concentrations,
- Buffer pH 7.4 (mimicking physiological conditions),
- Negative controls (e.g., ethyl carbamate without sulfonate).
IC₅₀ values correlate with molecular docking simulations (PDB: 1T4J) .
Q. What analytical methods resolve data discrepancies in metabolic degradation studies?
- Methodological Answer : LC-MS/MS with stable isotope labeling (e.g., ¹³C-carbamate) identifies metabolites. For example, hepatic microsome assays (human/rat) reveal primary metabolites via sulfonate cleavage and ethyl group oxidation. Discrepancies between species are resolved using species-specific cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) .
Critical Notes
- Prioritize peer-reviewed journals and regulatory databases (e.g., EPA DSSTox, ChemIDplus) for authoritative references .
- Advanced queries require interdisciplinary collaboration (e.g., synthetic chemists, computational biologists) to address mechanistic and translational challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
